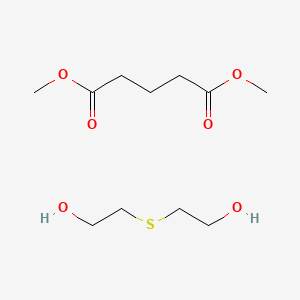
Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol is a compound that combines the properties of an ester and a thiol. This unique combination makes it a valuable compound in various scientific and industrial applications. The ester group provides reactivity typical of carboxylic acid derivatives, while the thiol group introduces sulfur-based reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol typically involves esterification and thiol-ene reactions. One common method is the esterification of pentanedioic acid with methanol to form dimethyl pentanedioate. This is followed by a thiol-ene reaction where 2-(2-hydroxyethylsulfanyl)ethanol is introduced under UV light or radical initiators .
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid for esterification and photoinitiators for the thiol-ene reaction is common. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Amides and different esters.
Applications De Recherche Scientifique
Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol involves its reactivity with various biological and chemical targets. The ester group can undergo hydrolysis to release active carboxylic acids, while the thiol group can form disulfide bonds with proteins, affecting their structure and function. These interactions are crucial in its applications in drug delivery and enzyme studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl succinate: Similar ester functionality but lacks the thiol group.
2-Mercaptoethanol: Contains a thiol group but lacks the ester functionality.
Dimethyl adipate: Similar ester functionality with a longer carbon chain.
Uniqueness
Dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol is unique due to its combination of ester and thiol functionalities, allowing it to participate in a broader range of chemical reactions and applications compared to similar compounds .
Propriétés
Numéro CAS |
65665-46-5 |
|---|---|
Formule moléculaire |
C11H22O6S |
Poids moléculaire |
282.36 g/mol |
Nom IUPAC |
dimethyl pentanedioate;2-(2-hydroxyethylsulfanyl)ethanol |
InChI |
InChI=1S/C7H12O4.C4H10O2S/c1-10-6(8)4-3-5-7(9)11-2;5-1-3-7-4-2-6/h3-5H2,1-2H3;5-6H,1-4H2 |
Clé InChI |
SAQAEKUSFVGJRK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC(=O)OC.C(CSCCO)O |
Numéros CAS associés |
65665-46-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



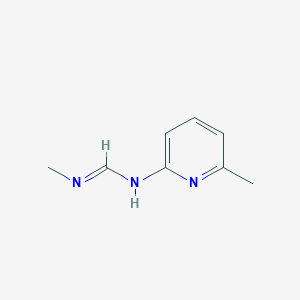
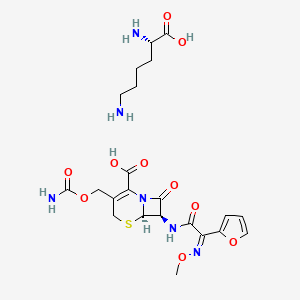
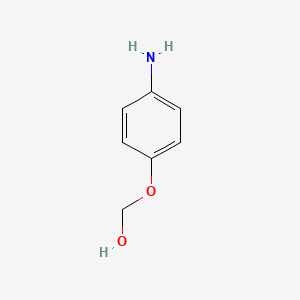
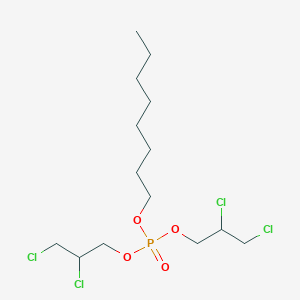
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
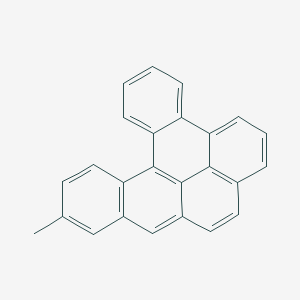
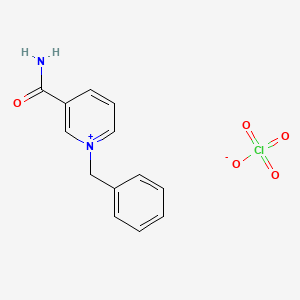
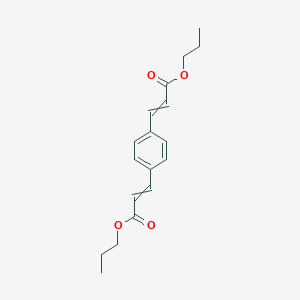
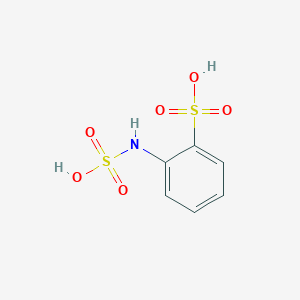
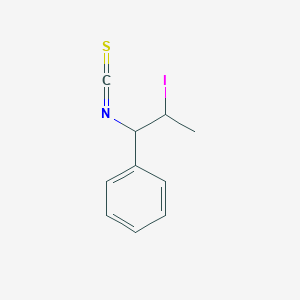
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)

